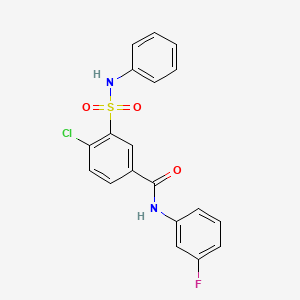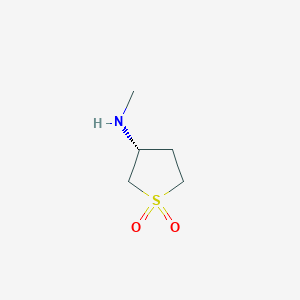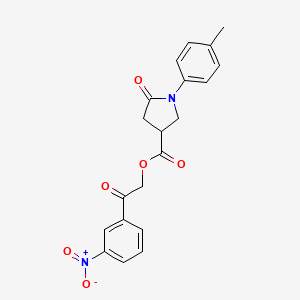![molecular formula C24H34N2 B12474910 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine](/img/structure/B12474910.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound characterized by its unique bicyclic and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclo[2.2.1]heptene structure.
Attachment of the piperazine ring: This step involves the nucleophilic substitution reaction where the bicyclic structure is reacted with a piperazine derivative under basic conditions.
Introduction of the phenylcyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction, where the piperazine derivative is reacted with a phenylcyclohexyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the piperazine or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base or Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or thermal properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylcyclohexyl)piperazine
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of the phenyl group on the cyclohexyl ring, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H34N2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C24H34N2/c1-2-4-20(5-3-1)21-8-10-24(11-9-21)26-14-12-25(13-15-26)18-23-17-19-6-7-22(23)16-19/h1-7,19,21-24H,8-18H2 |
InChI Key |
ULGPPVIOBMVUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4CC5CC4C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylcyclohexyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B12474832.png)
![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B12474848.png)


![N-cyclohexyl-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12474867.png)
![N-[4-(acetylamino)phenyl]-3-(azepan-1-ylsulfonyl)-4-methylbenzamide](/img/structure/B12474872.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methylphenyl)alaninamide](/img/structure/B12474875.png)
![5,6-Bis(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B12474883.png)
![N-ethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B12474884.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12474891.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12474897.png)

